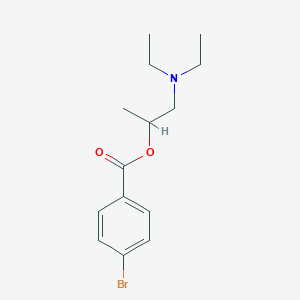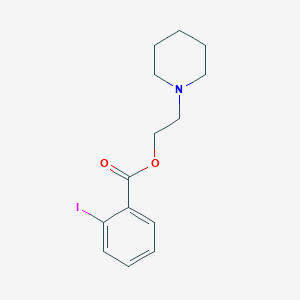
1-Methylpiperidin-3-yl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidin-3-yl 2-methylbenzoate, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of indole-derived synthetic cannabinoids and is known for its potent binding affinity to the CB1 and CB2 receptors in the endocannabinoid system.
Mécanisme D'action
The mechanism of action of 1-Methylpiperidin-3-yl 2-methylbenzoate is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors in the endocannabinoid system, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
1-Methylpiperidin-3-yl 2-methylbenzoate has been shown to have a range of biochemical and physiological effects. It has been reported to have analgesic properties, which make it a potential candidate for the treatment of pain. It has also been shown to have appetite-stimulating effects, which could be useful in the treatment of conditions such as anorexia nervosa. Additionally, 1-Methylpiperidin-3-yl 2-methylbenzoate has been shown to have anxiolytic and sedative effects, which could be useful in the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methylpiperidin-3-yl 2-methylbenzoate in lab experiments is its high binding affinity to the CB1 and CB2 receptors, which makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one limitation of using 1-Methylpiperidin-3-yl 2-methylbenzoate is its potency, which can make it difficult to control the dose and can lead to adverse effects in animal models.
Orientations Futures
There are several future directions for the study of 1-Methylpiperidin-3-yl 2-methylbenzoate. One area of research could be the development of more selective synthetic cannabinoids that target specific receptors in the endocannabinoid system. Another area of research could be the investigation of the potential therapeutic applications of 1-Methylpiperidin-3-yl 2-methylbenzoate in the treatment of pain, appetite disorders, anxiety, and sleep disorders. Additionally, further research could be conducted to better understand the pharmacokinetics and pharmacodynamics of 1-Methylpiperidin-3-yl 2-methylbenzoate in animal models and humans.
Méthodes De Synthèse
The synthesis of 1-Methylpiperidin-3-yl 2-methylbenzoate involves the reaction of 1-methylpiperidin-3-amine with 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions for several hours. The resulting product is a white crystalline powder that is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-Methylpiperidin-3-yl 2-methylbenzoate has been studied extensively for its potential applications in medical research. It is commonly used as a reference compound in studies that investigate the pharmacological properties of synthetic cannabinoids. 1-Methylpiperidin-3-yl 2-methylbenzoate has been shown to have a high binding affinity to the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. This makes 1-Methylpiperidin-3-yl 2-methylbenzoate a useful tool for investigating the role of the endocannabinoid system in these processes.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(1-methylpiperidin-3-yl) 2-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-6-3-4-8-13(11)14(16)17-12-7-5-9-15(2)10-12/h3-4,6,8,12H,5,7,9-10H2,1-2H3 |
Clé InChI |
UXMXABCZMXHXKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2CCCN(C2)C |
SMILES canonique |
CC1=CC=CC=C1C(=O)OC2CCCN(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)

![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)




![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)

![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)
